Product packaging for Bromfenac-d4 (sodium)(Cat. No.:)

Bromfenac-d4 (sodium)

Cat. No.: B8075494
M. Wt: 360.17 g/mol
InChI Key: HZFGMQJYAFHESD-OAIJHCBKSA-M
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Description

Overview of Deuterium-Labeled Analogs in Preclinical and Analytical Sciences

Deuterium-labeled analogs of pharmaceutical compounds are indispensable tools in preclinical and analytical sciences. acs.org Their primary application is in absorption, distribution, metabolism, and excretion (ADME) studies, which are fundamental to understanding how a drug behaves in the body. musechem.comchemicalsknowledgehub.com By using a deuterated version of a drug, scientists can accurately track its journey through a biological system, identifying and quantifying its metabolites. nih.govchemicalsknowledgehub.com

In analytical chemistry, particularly in quantitative mass spectrometry (MS), deuterium-labeled compounds are widely used as internal standards. researchgate.netacs.org An internal standard is a compound with a known concentration that is added to a sample to aid in the quantification of the analyte of interest. Because deuterated analogs have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. nih.gov The mass difference allows the instrument to distinguish between the labeled internal standard and the unlabeled analyte, enabling highly accurate and precise measurements by correcting for variations in sample preparation and instrument response. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11BrNNaO3 B8075494 Bromfenac-d4 (sodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[2-amino-3-(4-bromo-2,3,5,6-tetradeuteriobenzoyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1/i4D,5D,6D,7D;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFGMQJYAFHESD-OAIJHCBKSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C2=CC=CC(=C2N)CC(=O)[O-])[2H])[2H])Br)[2H].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrNNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Bromfenac D4 Sodium As a Reference Standard in Bioanalytical Methodologies

Role of Bromfenac-d4 (sodium) in Quantitative Mass Spectrometry

Quantitative mass spectrometry has become the gold standard for the determination of drug concentrations in biological matrices due to its high selectivity, sensitivity, and speed. In this context, Bromfenac-d4 (sodium) plays a pivotal role as an internal standard, a compound added in a known quantity to samples undergoing analysis. Its near-identical physicochemical properties to the unlabeled Bromfenac, but with a distinct mass, allow for the correction of variability during the analytical process. This technique, known as isotopic dilution mass spectrometry, is fundamental to achieving accurate and precise quantification. researchgate.netosti.gov

Application as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS) Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in biological fluids. The use of Bromfenac-d4 (sodium) as an internal standard in LC-MS assays is intended to compensate for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the ionization of the analyte. caymanchem.comlcms.cz

While specific published studies detailing the use of Bromfenac-d4 are limited, the principles of its application are well-established. In a typical LC-MS/MS method for Bromfenac, a reversed-phase C18 column is often employed for chromatographic separation. nih.govresearchgate.netresearchgate.net The mobile phase commonly consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode. vliz.beresearchgate.net

For detection by tandem mass spectrometry, multiple reaction monitoring (MRM) is the mode of choice due to its high selectivity and sensitivity. scielo.org.mxlcms.cz In MRM, a specific precursor ion of the analyte is selected and fragmented, and a resulting product ion is monitored. For Bromfenac, the precursor ion [M-H]⁻ would be selected in negative ionization mode, or [M+H]⁺ in positive mode, and fragmented to produce characteristic product ions. Bromfenac-d4, with its mass shift of +4 Da, would have a distinct precursor ion, while its fragmentation pattern would be analogous to that of unlabeled Bromfenac.

A study developing a high-throughput LC-MS/MS method for a cassette of drugs including Bromfenac noted the presence of background peaks in the MRM transitions for Bromfenac. researchgate.net However, the study also highlighted that such background interferences are often absent in the transitions monitored for deuterated internal standards, thereby underscoring the value of using a stable isotope-labeled standard like Bromfenac-d4. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Bromfenac Analysis

ParameterTypical Setting
Chromatography
ColumnC18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm) nih.gov
Mobile Phase A0.1% Formic Acid in Water researchgate.net
Mobile Phase BAcetonitrile nih.gov
Flow Rate0.5 mL/min nih.gov
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative or Positive
MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Bromfenac)e.g., m/z 332.0 (for [M-H]⁻)
Product Ion (Bromfenac)To be determined empirically
Precursor Ion (Bromfenac-d4)e.g., m/z 336.0 (for [M-H]⁻)
Product Ion (Bromfenac-d4)To be determined empirically

Note: The MRM transitions provided are illustrative and require empirical optimization for specific instrumentation.

Application as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS) Assays

Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for the quantification of small molecules. For compounds like Bromfenac, derivatization is typically required to increase their volatility and thermal stability for GC analysis. Bromfenac-d4 (sodium) is also intended for use as an internal standard in such GC-MS assays. caymanchem.com

Table 2: Conceptual GC-MS Method Parameters for Bromfenac Analysis

ParameterConceptual Setting
Derivatization Silylation (e.g., with BSTFA) or other suitable derivatizing agent
Chromatography
ColumnCapillary column suitable for nonpolar compounds (e.g., DB-5ms)
Carrier GasHelium
Injection ModeSplitless
Temperature ProgramOptimized for separation of derivatized Bromfenac and internal standard
Mass Spectrometry
Ionization ModeElectron Ionization (EI)
MS ModeSelected Ion Monitoring (SIM)
Monitored Ion (Derivatized Bromfenac)Characteristic fragment ion
Monitored Ion (Derivatized Bromfenac-d4)Corresponding fragment ion with +4 Da shift

Note: These parameters are conceptual and would require development and optimization.

Method Validation Strategies for Quantification using Bromfenac-d4 (sodium)

The validation of a bioanalytical method is crucial to ensure its reliability for the intended application. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for method validation. researchgate.netfda.gov When using Bromfenac-d4 as an internal standard, the validation process would assess parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of MRM in LC-MS/MS and SIM in GC-MS with a deuterated internal standard provides high specificity.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Precision: The closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (%RSD) and is assessed at intra-day and inter-day levels.

Accuracy: The closeness of the mean test results to the true value. It is expressed as the percentage of the nominal concentration.

LOD and LOQ: The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

While specific validation data for methods employing Bromfenac-d4 is not widely published, studies on the validation of HPLC and UPLC methods for Bromfenac sodium report excellent linearity (correlation coefficients > 0.999), precision (%RSD < 2%), and accuracy (recovery typically between 98-102%). researchgate.net It is expected that a method using Bromfenac-d4 as an internal standard would meet or exceed these performance metrics.

Table 3: Representative Method Validation Data for Bromfenac (based on published HPLC/UPLC methods)

Validation ParameterTypical Acceptance CriteriaReported Performance (for Bromfenac)
Linearity (r²)≥ 0.99> 0.999 researchgate.net
Precision (%RSD)< 15% (for QCs), < 20% (for LLOQ)< 2% researchgate.net
Accuracy (% Bias)± 15% (for QCs), ± 20% (for LLOQ)99.79-100.09% recovery researchgate.net
Limit of Quantification (LOQ)Sufficient for intended application1.41 mcg/ml (in a simultaneous estimation method) researchgate.net

Precision and Accuracy Enhancement in Quantification of Bromfenac and its Metabolites

The primary advantage of using a stable isotope-labeled internal standard such as Bromfenac-d4 is the significant enhancement in the precision and accuracy of the quantification. lcms.cz Isotopic dilution mass spectrometry is recognized as a definitive method for quantification due to its ability to minimize errors arising from sample processing and instrumental analysis. researchgate.net

Variations in extraction efficiency, for instance, can lead to analyte loss. Since Bromfenac-d4 has virtually identical chemical and physical properties to Bromfenac, it will be lost to the same extent during extraction, and the ratio of the analyte to the internal standard will remain constant. Similarly, matrix effects, which can cause unpredictable suppression or enhancement of the analyte signal in the mass spectrometer, are effectively compensated for because the internal standard is affected in the same way as the analyte. lcms.cz This is a significant advantage over using a structural analogue as an internal standard, which may have different extraction recovery and be affected differently by matrix components.

Optimization of Bioanalytical Protocols for Bromfenac-d4 (sodium) Integration

The successful integration of Bromfenac-d4 into a bioanalytical protocol requires careful optimization of several key steps, from sample preparation to mass spectrometric detection.

The sample preparation procedure, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, must be optimized to ensure efficient and reproducible recovery of both Bromfenac and Bromfenac-d4 from the biological matrix. The choice of extraction solvent and pH conditions are critical parameters to be evaluated.

Chromatographic conditions, including the choice of column, mobile phase composition, and gradient profile, must be optimized to achieve good peak shape, adequate retention, and separation from endogenous interferences. Importantly, the method should ensure that Bromfenac and Bromfenac-d4 co-elute or elute very closely to ensure they experience the same matrix effects.

Finally, the mass spectrometer parameters, including ionization source settings and MRM transitions (precursor and product ions, collision energy, and dwell time), must be optimized for both Bromfenac and Bromfenac-d4 to maximize sensitivity and selectivity. lcms.cz The goal is to achieve a stable and reproducible response for the internal standard across the entire analytical run, thereby ensuring reliable quantification of the analyte.

Synthetic Strategies for Deuterium Incorporation in Bromfenac and Analogs

General Principles of Deuterium (B1214612) Labeling for Organic Compounds

The incorporation of deuterium into organic molecules can be achieved through several established and emerging synthetic methods. symeres.com These techniques range from direct exchange reactions to more complex catalytic processes, each with distinct advantages regarding selectivity, efficiency, and substrate scope.

Hydrogen/Deuterium (H/D) exchange is a foundational technique where a covalently bonded hydrogen atom is replaced by a deuterium atom from a deuterium source, such as deuterium oxide (D₂O). wikipedia.org This process can be uncatalyzed for labile protons (e.g., in hydroxyl or amine groups) or catalyzed to facilitate the exchange of less acidic C-H bonds. wikipedia.org

Acid- and Base-Catalyzed Exchange : The exchange of hydrogens on carbon atoms is often accelerated by acid or base catalysts. libretexts.org Base-catalyzed exchange is effective for hydrogens alpha to a carbonyl group due to the formation of an enolate intermediate. nih.gov Acid-catalyzed H/D exchange is commonly used to incorporate deuterium into aromatic systems. nih.gov These reactions are typically equilibrium processes, requiring an excess of the deuterium source to drive the reaction toward the deuterated product. wikipedia.org The reaction's pH is a critical factor, with the minimum exchange rate for protein backbone amides, for example, occurring around pH 2.6. wikipedia.org

Metal-Catalyzed Exchange : Transition metal catalysts, such as those based on platinum, iridium, or palladium, can facilitate H/D exchange at otherwise unreactive C-H bonds. nih.govresearchgate.net These methods can offer high regioselectivity but may require harsh conditions or complex ligand systems. rsc.org

Table 1: Comparison of Hydrogen/Deuterium Exchange Methods

MethodCatalyst/ReagentDeuterium SourceCommon SubstratesKey Features
Acid-Catalyzed Deuterated Brønsted or Lewis acids (e.g., TfOD, AlBr₃)D₂O, Deuterated acidsAromatic compounds, KetonesUseful for aromatic rings; regioselectivity can be limited. nih.govnih.gov
Base-Catalyzed Deuterated bases (e.g., NaOD)D₂OCarbonyl compounds (ketones, esters)High selectivity for α-hydrogens via enolization. nih.gov
Metal-Catalyzed Platinum, Iridium, Palladium complexesD₂, D₂OAmines, Alcohols, HeterocyclesCan deuterate "unactivated" C-H bonds; allows for late-stage functionalization. nih.govrsc.org

Reductive deuteration involves the addition of deuterium across a double or triple bond or the replacement of a functional group with deuterium via a reductive process. This strategy is valuable for producing compounds with high and specific deuterium incorporation.

Reduction of Carbonyls and Derivatives : Ketones, aldehydes, and their derivatives like acyl chlorides can be reduced to deuterated alcohols. cas.cnmdpi.com Reagents such as samarium(II) iodide (SmI₂) in the presence of D₂O can effectively convert acyl chlorides to α,α-dideuterio alcohols with excellent deuterium incorporation (≥98%). mdpi.com Another method utilizes magnesium and D₂O for the reductive deuteration of ketones to α-deuterated alcohols. cas.cn

Reduction of Unsaturated Bonds : Activated alkenes can undergo reductive deuteration to yield α,β-dideuterio compounds. researchgate.net A system employing a sodium dispersion as a single electron reductant and deuterated ethanol (B145695) (EtOD) as the deuterium source provides an efficient route for this transformation. researchgate.net

Table 2: Selected Reagents for Reductive Deuteration

Reagent SystemSubstrateProductDeuterium Source
SmI₂Acyl Chloridesα,α-dideuterio AlcoholsD₂O mdpi.com
Mg / BrCH₂CH₂BrKetonesα-deuterated AlcoholsD₂O cas.cn
Sodium DispersionActivated Alkenesα,β-dideuterio CompoundsEtOD-d1 researchgate.net
Na₂SO₃ / D-ZIS (photocatalyst)Ketones, Aldehydes, AlkenesDeuterated Alcohols, AlkanesD₂O nju.edu.cn

Visible-light photocatalysis has emerged as a powerful and mild technique for deuterium incorporation, including late-stage functionalization of complex molecules. nju.edu.cnunina.it These methods often operate at room temperature and show high functional group tolerance.

Dehalogenative Deuteration : A common photocatalytic approach involves the dehalogenative deuteration of aryl or alkyl halides. nih.govrsc.org In this process, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer (SET) to the halide, leading to the cleavage of the carbon-halogen bond and formation of a radical intermediate. This radical then abstracts a deuterium atom from a suitable source. nih.gov Metal-organic frameworks (MOFs) and organic dyes have been successfully used as photocatalysts, with sources like deuterated acetonitrile (B52724) (CD₃CN) or D₂O. rsc.orgnih.gov

Energy Transfer (EnT) Catalysis : An alternative photocatalytic strategy involves energy transfer from an excited photocatalyst to a substrate, such as an aryl thianthrenium salt. bohrium.com This process generates an aryl radical that can be trapped by a deuterium source like deuterated chloroform (B151607) (CDCl₃), enabling the C-H deuteration of arenes without the need for external electron donors. bohrium.com

Specific Routes for the Synthesis of Bromfenac-d4 (sodium)

The synthesis of Bromfenac-d4 (sodium), where four deuterium atoms are incorporated into the 4-bromobenzoyl moiety, requires a targeted approach to ensure precise labeling. sigmaaldrich.com The IUPAC name and InChI key confirm the deuterium placement on the brominated aromatic ring. sigmaaldrich.com

Achieving the specific tetradeuteration on the benzoyl ring of Bromfenac can be approached in two primary ways: by starting with a pre-deuterated building block or by direct deuteration of a suitable precursor.

Synthesis from a Deuterated Precursor : A highly effective strategy is to begin the synthesis with a deuterated version of a key starting material. google.com For Bromfenac, a known synthesis starts from p-bromobenzonitrile and indoline. cpu.edu.cn Therefore, employing p-bromobenzonitrile-d4 would directly install the four deuterium atoms in the correct positions on the benzoyl ring early in the synthetic sequence. The subsequent Friedel-Crafts-type reaction with an indolinone derivative and final hydrolysis would yield the desired Bromfenac-d4. google.com

Direct Deuteration of an Intermediate : Alternatively, an advanced, non-deuterated intermediate could be subjected to a deuteration reaction. For instance, an intermediate containing the 4-bromobenzoyl group could undergo acid-catalyzed H/D exchange. nih.gov Using a strong deuterated acid could facilitate the exchange of the four aromatic protons on the brominated ring. However, controlling the regioselectivity to avoid exchange at other positions on the molecule would be a significant challenge.

Late-stage functionalization (LSF) involves introducing isotopic labels into a molecule at one of the final steps of its synthesis. acs.org This approach is highly desirable in pharmaceutical development as it allows for the rapid generation of analogs from a common advanced intermediate. unina.itymaws.com

Applying LSF to produce Bromfenac-d4 would involve treating Bromfenac itself or a very late-stage precursor.

Photocatalytic LSF : Photocatalytic dehalogenative deuteration presents a plausible, though challenging, LSF route. nih.gov One could envision a precursor such as 2-amino-3-(2,3,5,6-tetraiodo-4-bromobenzoyl)phenylacetic acid. A selective photocatalytic dehalogenative deuteration could theoretically replace the four iodine atoms with deuterium. However, achieving selectivity over the bromine atom would be critical.

Metal-Catalyzed LSF : Iridium or palladium-catalyzed H/D exchange reactions could also be employed. researchgate.net These methods are known to functionalize aromatic C-H bonds. The challenge would lie in directing the catalyst exclusively to the four C-H bonds on the bromobenzoyl ring while leaving the other aromatic ring and the benzylic C-H bonds untouched. The inherent reactivity of the different C-H bonds in the Bromfenac molecule would determine the feasibility and outcome of such a strategy. While LSF is a powerful tool, achieving the specific d4-labeling pattern in Bromfenac would require overcoming significant selectivity hurdles. acs.orgnih.gov

Methodological Advancements in Deuterated Compound Synthesis

Recent progress in synthetic organic chemistry has provided a robust toolkit for the preparation of deuterated molecules. researchgate.net The development of new methodologies for the isotopic enrichment of organic molecules is a continuously growing field of interest. acs.orgresearchgate.net Key strategies include hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration, which allow for the precise and selective synthesis of deuterated compounds. researchgate.net These advancements are crucial for producing isotopically labeled internal standards for analytical studies and for developing "heavy drugs" with improved pharmacokinetic properties. acs.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly, often leading to dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. mdpi.com In recent years, the development of laboratory microwave apparatus has spurred numerous studies on the preparation of deuterated substances through methods like hydrogen/deuterium (H/D) exchange. hwb.gov.in

The application of microwave energy can overcome activation barriers more efficiently, facilitating bond cleavage and formation. This is particularly advantageous in deuteration reactions, which can sometimes be sluggish. While specific literature detailing the microwave-assisted synthesis of Bromfenac-d4 is not prevalent, the principles have been successfully applied to related transformations, such as the debromination of α-bromoarylketones, which are structurally relevant. nih.gov The combination of microwave irradiation with suitable deuterium sources provides a rapid and efficient pathway for incorporating deuterium into complex organic molecules. mdpi.comhwb.gov.in A patent document has listed Bromfenac among a series of compounds for which microwave-assisted syntheses are applicable, suggesting its utility in this context. googleapis.com

Table 1: Characteristics of Microwave-Assisted Organic Synthesis

Feature Description Benefit
Heating Mechanism Direct heating of polar molecules through dielectric loss. Rapid, uniform, and efficient heating.
Reaction Time Significantly reduced from hours to minutes. mdpi.com Increased throughput and efficiency.
Product Yield Often higher compared to conventional methods. mdpi.com More economical use of starting materials.
Purity & Selectivity Can lead to purer products with fewer side reactions. mdpi.com Simplified purification processes.

| Applicability | Wide range of organic reactions, including H/D exchange. hwb.gov.in | Versatile tool for deuterated compound synthesis. |

Heavy water (deuterium oxide, D₂O) is a preferred source of deuterium for isotopic labeling due to its high isotopic purity, relative low cost, and safety. bioscientia.dechemrxiv.org It serves as a versatile reagent in a variety of deuteration strategies. bioscientia.de One of the most direct methods is hydrogen isotope exchange (HIE), where labile protons in a molecule are exchanged for deuterium in the presence of D₂O, often facilitated by a catalyst. hwb.gov.in This approach is particularly efficient as it can frequently be performed on the target molecule directly or on a late-stage synthetic intermediate. hwb.gov.in

Modern catalytic systems have further expanded the utility of D₂O. For instance, non-directed palladium-catalyzed C-H activation has been successfully employed to deuterate a wide array of pharmaceuticals using D₂O as both the solvent and the deuterium source. chemrxiv.org This method has proven effective for other NSAIDs, achieving high levels of deuterium incorporation. chemrxiv.org Another innovative approach is electrochemical deuteration, which involves the splitting of heavy water to generate deuterium for incorporation into organic molecules. oaepublish.com This electrocatalytic pathway offers a mild and controllable alternative to traditional chemical methods. oaepublish.com For Bromfenac-d4, where the deuterium atoms are located on the bromobenzoyl aromatic ring, methods involving transition-metal-catalyzed HIE are highly relevant. chemrxiv.orgsigmaaldrich.com

Table 2: Examples of NSAID Deuteration Using Heavy Water (D₂O) as a Deuterium Source

Compound Method Catalyst / Conditions Deuterium Incorporation Reference
Ibuprofen-OMe Pd-catalyzed C-H Activation Pd(OAc)₂, Pyridine ligand, D₂O 3.78 D/molecule chemrxiv.org
Ketoprofen-OMe Pd-catalyzed C-H Activation Pd(OAc)₂, Pyridine ligand, D₂O 7.06 D/molecule chemrxiv.org
Fenofibrate Pd-catalyzed C-H Activation Pd(OAc)₂, Pyridine ligand, D₂O 7.18 D/molecule chemrxiv.org
Aspirin Electrochemical Debromination Graphite electrode, Pd(acac)₂, D₂O 91% oaepublish.com

| Ibuprofen (B1674241) | Isotopic Exchange | Alkaline treatment, D₂O, reflux | 50% | oaepublish.com |

Mechanistic Investigations Enabled by Bromfenac D4 Sodium

Elucidation of Cyclooxygenase (COX) Inhibition Mechanisms

Bromfenac exerts its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation and pain. nih.govresearchgate.net The use of Bromfenac-d4 (sodium) in research settings allows for a more detailed examination of these inhibitory mechanisms.

There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and predominantly associated with inflammation. medchemexpress.comnih.gov Bromfenac exhibits a preferential inhibition of COX-2 over COX-1. nih.gov This selectivity is a key factor in its therapeutic profile.

Studies comparing the inhibitory activity of Bromfenac against both COX isoforms have provided quantitative data on its selectivity. While specific studies utilizing Bromfenac-d4 to delineate these profiles are not extensively published, the principles of its use would be to refine the understanding of binding kinetics and residence time at the active sites of the enzymes. The deuteration could potentially influence the binding affinity and dissociation rates, providing insights into the subtle differences in the active sites of COX-1 and COX-2 that Bromfenac exploits.

In Vitro Inhibitory Activity of Bromfenac Against Cyclooxygenase Isoforms
EnzymeIC₅₀ (nM)Reference
COX-15.56 plos.org
COX-27.45 plos.org

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The inhibition of COX enzymes by Bromfenac directly leads to a reduction in the production of prostaglandins. mdpi.com Prostaglandins are synthesized from arachidonic acid via the COX pathway. researchgate.netreactome.org Bromfenac-d4 (sodium), when used as a tracer in metabolic studies, can help in quantifying the downstream effects of COX inhibition on the entire prostaglandin biosynthesis cascade. By tracking the metabolic fate of deuterated compounds, researchers can gain a clearer picture of how the inhibition of COX by Bromfenac modulates the levels of various prostaglandins and other eicosanoids, providing a more comprehensive understanding of its anti-inflammatory effects.

Analysis of Kinetic Isotope Effects (KIE)

The replacement of hydrogen with deuterium (B1214612) in the Bromfenac molecule is the foundation for studying kinetic isotope effects (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of reactions that involve the cleavage of this bond. nih.gov

While the primary interaction of NSAIDs like Bromfenac with COX enzymes is through non-covalent binding to the active site, metabolic processes involving the drug can be influenced by deuteration. Although direct KIE studies on Bromfenac-d4's interaction with COX are not widely available, it is a valuable tool for investigating the drug's metabolism by cytochrome P450 enzymes. The study of deuterated analogs of other drugs has shown that the KIE can provide insights into the rate-limiting steps of metabolic pathways. nih.gov For Bromfenac-d4, this could help in understanding how it is processed in the liver and other tissues, which is crucial for a complete picture of its pharmacology.

Deuteration of pharmaceuticals has been shown to improve their metabolic stability and, consequently, their pharmacokinetic profiles. researchgate.netresearchgate.net A slower rate of metabolism due to the kinetic isotope effect can lead to a longer half-life and increased systemic exposure of the drug. nih.gov While specific pharmacokinetic data for Bromfenac-d4 is not extensively published, the general principles suggest that it would exhibit altered clearance and potentially a longer duration of action compared to its non-deuterated counterpart. These characteristics make Bromfenac-d4 an important investigational tool for developing future NSAIDs with optimized pharmacokinetic properties. A study on a deuterated celecoxib derivative, another COX-2 inhibitor, found that while deuteration did not significantly alter its COX-2 inhibitory potency, it did enhance its metabolic stability. nih.gov

Research into Anti-inflammatory Pathways in Animal Models

Animal models are indispensable for studying the in vivo effects of anti-inflammatory drugs. Bromfenac has been evaluated in various animal models of inflammation, particularly in the context of ocular inflammation. nih.govnih.gov In a glaucoma animal model, Bromfenac was shown to reduce neuroinflammation by decreasing the expression of inflammatory markers such as iNOS, COX-2, and PGE2-R. nih.gov

The use of Bromfenac-d4 in such studies would be particularly advantageous for pharmacokinetic and pharmacodynamic (PK/PD) modeling. By using the deuterated form, researchers can distinguish the administered drug from its metabolites and from the endogenous non-deuterated counterpart, allowing for more accurate measurements of drug distribution, metabolism, and clearance in different tissues. This level of detail is critical for understanding the relationship between drug concentration at the site of action and the observed anti-inflammatory response.

Modulation of Ocular Inflammatory Markers

Bromfenac has been shown to modulate several key inflammatory cytokines involved in the ocular inflammatory cascade. Its use in postoperative settings helps to alleviate the microenvironmental changes that occur in the aqueous humour following surgery. nih.gov

Detailed research findings indicate that Bromfenac significantly decreases the concentration of multiple inflammatory cytokines. In a prospective, randomized study involving patients with pseudophakic eyes, topical administration of 0.1% bromfenac sodium ophthalmic solution led to a notable reduction in several critical markers compared to baseline and, in some cases, when compared to corticosteroids like fluorometholone. nih.govresearchgate.net

Specifically, Bromfenac treatment has been demonstrated to lower the levels of:

Monocyte Chemoattractant Protein-1 (MCP-1): This cytokine is responsible for recruiting and activating inflammatory cells and is associated with chronic inflammation and wound healing processes. nih.gov Bromfenac significantly reduces MCP-1 levels, which may be beneficial in mitigating chronic inflammation. nih.govresearchgate.net

Platelet-Derived Growth Factor-AA (PDGF-AA): This growth factor is involved in cellular proliferation and wound healing. Studies have shown that Bromfenac is effective in decreasing its concentration in the aqueous humour. nih.govresearchgate.net

Vascular Endothelial Growth Factor (VEGF): VEGF is a key mediator of angiogenesis and vascular permeability. Bromfenac has been shown to significantly decrease its levels, which can contribute to reducing inflammation and edema. nih.govresearchgate.netdovepress.com

Further research in an ischemia-reperfusion glaucoma model has also shown that Bromfenac can effectively suppress the expression of inflammatory cytokines and downregulate neuroinflammation markers in glial cells. nih.govresearchgate.net

Table 1: Effect of Bromfenac on Aqueous Humor Cytokine Levels in Pseudophakic Eyes

Inflammatory MarkerEffect of Bromfenac TreatmentP-Value
Monocyte Chemoattractant Protein-1 (MCP-1)Significantly DecreasedP = 0.013 nih.govresearchgate.net
Platelet-Derived Growth Factor-AA (PDGF-AA)Significantly DecreasedP = 0.034 (vs. Fluorometholone) nih.govresearchgate.net
Vascular Endothelial Growth Factor (VEGF)Significantly DecreasedP = 0.0077 nih.govresearchgate.net

Effects on Prostaglandin-Mediated Biological Responses

The primary mechanism of action for Bromfenac, like other nonsteroidal anti-inflammatory drugs (NSAIDs), is the inhibition of prostaglandin synthesis. patsnap.comdrugbank.com Prostaglandins are lipid compounds that mediate various aspects of intraocular inflammation, including the breakdown of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, and pain. patsnap.comdrugbank.com

Bromfenac exerts its anti-inflammatory and analgesic effects by blocking the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. drugbank.comtaylorandfrancis.com These enzymes are critical for converting arachidonic acid into prostaglandins. nih.gov Research indicates that Bromfenac is a potent inhibitor of both enzymes, with a particular selectivity for COX-2, the isoform that is predominantly expressed during inflammatory responses. nih.govpatsnap.com This selective inhibition of COX-2 is a key aspect of its therapeutic effect. patsnap.com

The inhibition of COX enzymes by Bromfenac leads to a significant reduction in the synthesis of pro-inflammatory prostaglandins, most notably Prostaglandin E2 (PGE2). nih.govnih.govnih.gov This reduction in PGE2 levels directly results in several beneficial biological responses:

Reduced Ocular Inflammation: By decreasing prostaglandin levels, Bromfenac effectively minimizes inflammatory signs following ocular surgery. nih.govnih.gov

Pain Alleviation: Prostaglandins are key mediators of pain; their inhibition provides an analgesic effect. patsnap.com

Prevention of Intraoperative Miosis: Prostaglandins can cause constriction of the pupil during surgery. Preoperative treatment with Bromfenac helps to maintain pupil dilation by inhibiting prostaglandin synthesis. taylorandfrancis.comnih.gov

A clinical study involving patients undergoing femtosecond laser-assisted cataract surgery demonstrated that pretreatment with 0.1% bromfenac resulted in significantly lower concentrations of PGE2 in the aqueous humor compared to a placebo group. nih.govbohrium.com Another comparative study measured PGE2 levels after treatment with different NSAIDs, providing further quantitative data on Bromfenac's inhibitory effect. researchgate.net

Table 2: Effect of Bromfenac on Prostaglandin E2 (PGE2) Levels in Aqueous Humor

Study ContextTreatment GroupMean PGE2 Concentration (pg/mL)Statistical Significance
Femtosecond Laser-Assisted Cataract Surgery nih.govbohrium.com0.1% BromfenacSignificantly Decreased vs. ControlP &lt; 0.001
Comparative NSAID Study Pre-Phacoemulsification researchgate.net0.09% Bromfenac288.7 ± 226.05No significant difference vs. Nepafenac 0.1%

Pharmacokinetic and Metabolic Studies Utilizing Bromfenac D4 Sodium in Preclinical Models

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) in in vitro and Animal Systems

In preclinical drug development, a thorough understanding of a compound's ADME properties is paramount. In vitro and in vivo animal models are employed to predict the pharmacokinetic behavior of a drug in humans. Bromfenac-d4 (sodium) serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) assays used to quantify Bromfenac in biological matrices. biopharmaservices.combioanalysis-zone.comresearchgate.net The co-elution of the deuterated standard with the analyte of interest allows for the correction of variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the quantitative data. researchgate.net

In vitro ADME studies for Bromfenac, facilitated by the use of Bromfenac-d4 as an internal standard, would typically include:

Metabolic stability assays: Using liver microsomes or hepatocytes from various species (e.g., rat, dog, monkey, human) to determine the intrinsic clearance of Bromfenac.

Cytochrome P450 (CYP) inhibition and induction studies: To assess the potential for Bromfenac to cause drug-drug interactions.

Plasma stability and protein binding assays: To understand the distribution characteristics of the drug.

In vivo ADME studies in animal models, such as rats or dogs, provide a more comprehensive picture of the drug's fate in a whole organism. Following administration of Bromfenac, serial samples of blood, urine, and feces are collected and analyzed. The use of Bromfenac-d4 as an internal standard is crucial for the accurate determination of Bromfenac concentrations in these samples over time. This allows for the calculation of key pharmacokinetic parameters.

Systemic absorption of Bromfenac has been observed to be rapid in animal models, with peak plasma levels achieved within 20 to 30 minutes in mice and rats, respectively. nih.gov The elimination of Bromfenac is primarily through hepatic biotransformation, with minimal renal excretion of the unchanged drug. nih.gov Studies in healthy male volunteers have shown that after an oral dose of 14C-bromfenac, approximately 82.5% of the radioactivity is recovered in the urine and 13.2% in the feces over a four-day period. nih.gov Unchanged Bromfenac is the main component found in plasma. nih.gov

Evaluation of Drug Disposition and Tissue Permeation in Ocular Animal Models

For ophthalmically administered drugs like Bromfenac, understanding the disposition and permeation into ocular tissues is critical for assessing its therapeutic potential. Preclinical studies in animal models, most commonly rabbits, are instrumental in this evaluation. nih.govmdpi.com These studies often involve the topical administration of a Bromfenac formulation, followed by the collection of various ocular tissues at different time points to determine the drug concentration.

The use of Bromfenac-d4 (sodium) as an internal standard in the bioanalytical method is essential for the accurate quantification of Bromfenac in the small and complex matrices of ocular tissues. Studies using radiolabeled Bromfenac have demonstrated its ability to penetrate into various ocular tissues. Following topical administration in rabbits, measurable levels of Bromfenac have been detected in the cornea, conjunctiva, sclera, iris-ciliary body, aqueous humor, choroid, and retina. nih.govspringermedizin.de Peak concentrations in both the anterior and posterior segments are typically reached within 1 to 3 hours after administration. nih.gov

Ocular Distribution of 14C-Bromfenac in Rabbits 24 Hours Post-Topical Administration
Ocular TissueConcentration (µg eq/g)
Cornea2.402 (at 1 hour)
Conjunctiva1.049 (at 1 hour)
ScleraVaries with formulation
Iris/Ciliary BodyDetectable levels
Aqueous HumorDetectable levels
ChoroidDetectable levels
RetinaDetectable levels
Vitreous HumorNot detected

Data derived from studies on 14C-labeled Bromfenac in rabbits. The use of Bromfenac-d4 as an internal standard in non-radiolabeled studies allows for precise quantification.

Comparative Metabolic Profiling of Bromfenac and its Deuterated Analog in Animal Species

Metabolic profiling is a critical component of preclinical drug development, aimed at identifying the biotransformation pathways of a drug and characterizing its metabolites. The primary route of elimination for Bromfenac is hepatic metabolism. nih.gov Studies in humans and cynomolgus monkeys have identified several metabolites of Bromfenac, including a cyclic amide and four polar metabolites which were determined to be two pairs of diastereoisomeric glucuronides. nih.gov One of the aglycones was identified as a hydroxylated cyclic amide. nih.gov

While direct comparative metabolic profiling studies of Bromfenac and Bromfenac-d4 are not extensively published, the use of a deuterated analog can provide valuable insights into the metabolic pathways. The substitution of hydrogen with deuterium (B1214612) can lead to a "kinetic isotope effect," where the C-D bond is stronger than the C-H bond. If deuteration occurs at a site of metabolic oxidation, the rate of metabolism at that position can be slowed. This can potentially lead to a shift in the metabolic profile, favoring alternative metabolic pathways, or an increase in the half-life of the parent compound.

In the context of preclinical studies, Bromfenac-d4 is primarily used as an internal standard for the accurate quantification of Bromfenac and its non-deuterated metabolites. However, a carefully designed study comparing the metabolic fate of Bromfenac and Bromfenac-d4 could elucidate the primary sites of metabolism and the potential for metabolic shunting.

Identified Metabolites of Bromfenac in Preclinical and Clinical Studies
MetaboliteDescriptionSpecies Detected
Cyclic Amide (Bromfenac indolinone)A major metabolite formed through cyclization.Human, Cynomolgus Monkey
Diastereoisomeric Glucuronides of Hydroxylated Cyclic AmidePolar metabolites formed by hydroxylation and subsequent glucuronidation.Human, Cynomolgus Monkey
Diastereoisomeric Glucuronides of Dihydroxycyclic AmidePolar metabolites suggesting reduction of the ketone group and subsequent glucuronidation.Human, Cynomolgus Monkey

The use of Bromfenac-d4 as an internal standard is crucial for the accurate quantification of these metabolites in biological samples.

Role of Bromfenac-d4 (sodium) in Understanding Drug-Protein Binding in Animal Plasma

The extent to which a drug binds to plasma proteins, primarily albumin for acidic drugs like NSAIDs, significantly influences its distribution, availability to target tissues, and clearance. nih.gov Non-steroidal anti-inflammatory drugs are generally highly bound to plasma proteins. nih.govderangedphysiology.com Understanding the plasma protein binding of Bromfenac is therefore essential for interpreting its pharmacokinetic and pharmacodynamic data.

In vitro methods such as equilibrium dialysis, ultrafiltration, and ultracentrifugation are commonly used to determine the fraction of a drug that is bound to plasma proteins. In these assays, a known concentration of Bromfenac is incubated with plasma from preclinical species (e.g., rat, dog) or humans. After reaching equilibrium, the bound and unbound fractions of the drug are separated, and the concentration in the appropriate compartment is measured.

Advanced Applications and Future Directions in Deuterium Labeled Drug Research

Development of Deuterated Compounds for Enhanced Drug Stability in Research Settings

The substitution of hydrogen with its stable, heavier isotope, deuterium (B1214612), can significantly alter the physicochemical properties of a drug molecule, leading to enhanced stability. aquigenbio.com This is primarily due to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. neulandlabs.com This increased bond strength can protect the molecule from metabolic degradation by enzymes, particularly cytochrome P450 enzymes in the liver. jocpr.com

In a research setting, this enhanced stability is a critical attribute. For a compound like Bromfenac-d4 (sodium), this stability makes it an excellent internal standard for quantitative bioanalysis. pharmafocusasia.com When researchers are measuring the concentration of the non-deuterated drug, Bromfenac, in biological samples, they can add a known amount of Bromfenac-d4. Because it is more stable, it is less likely to degrade during the sample preparation and analysis process, leading to more accurate and reliable measurements. pharmafocusasia.com The slower metabolism of deuterated compounds can also reduce the formation of potentially toxic metabolites, which is a significant advantage in preclinical and clinical research. neulandlabs.com

Property Affected by DeuterationConsequence for Research Applications
Metabolic Stability Increased resistance to enzymatic degradation, making it a reliable internal standard. aquigenbio.com
Pharmacokinetic Profile Potentially longer half-life, allowing for more consistent plasma concentrations in studies. neulandlabs.com
Toxic Metabolite Formation Reduced formation of harmful byproducts, improving the safety profile in preclinical models. neulandlabs.com

Methodological Refinements for Isotopic Labeling in Pharmaceutical R&D

The synthesis of deuterated compounds has evolved with several methodological refinements to allow for precise and efficient isotopic labeling. While the specific synthesis of Bromfenac-d4 (sodium) is not widely detailed in publicly available literature, general methods for deuteration are well-established. These include multicomponent reactions (MCRs) that can utilize deuterated starting materials like [D1]-aldehydes to build complex molecules with high isotopic purity. beilstein-journals.org

Another advanced technique is the use of transition-metal-catalyzed hydrogen isotope exchange, which allows for the late-stage introduction of deuterium into a molecule. researchgate.net This can be a more efficient approach than synthesizing the molecule from the ground up with deuterated precursors. For the industrial-scale production of deuterated active pharmaceutical ingredients (APIs), reliable, robust, and scalable technologies are crucial. researchgate.net The development of flow synthesis systems for deuteration, which can operate at ambient pressure and room temperature, represents a significant step forward in making these compounds more accessible for research and development. bionauts.jp

Isotopic Labeling MethodDescriptionPotential Advantage for Pharmaceutical R&D
Multicomponent Reactions (MCRs) One-pot reactions using three or more starting materials, some of which are deuterated. beilstein-journals.orgEfficient synthesis of diverse libraries of deuterated compounds. beilstein-journals.org
Transition-Metal-Catalyzed HIE Direct replacement of hydrogen with deuterium in a late-stage synthetic step. researchgate.netAllows for the deuteration of complex molecules without complete re-synthesis. researchgate.net
Flow Synthesis Systems Continuous processing of reagents to produce deuterated compounds. bionauts.jpEnables safer, more efficient, and scalable production of deuterated APIs. bionauts.jp

Interdisciplinary Collaborations in Deuterium Chemistry and Biomedical Research

The journey of a deuterated compound from a laboratory curiosity to a valuable research tool or therapeutic agent is inherently interdisciplinary. It requires close collaboration between synthetic chemists, who design and execute the isotopic labeling, and biomedical researchers, who evaluate the compound's properties and applications.

A prime example of such collaboration is the alliance between pharmaceutical companies to develop and commercialize deuterium-containing medicines. For instance, the collaboration between Concert Pharmaceuticals and GlaxoSmithKline aimed to leverage Concert's expertise in deuterium chemistry to improve GSK's pipeline compounds. fiercebiotech.com Such partnerships are vital for translating the theoretical benefits of deuteration into tangible outcomes.

In the context of Bromfenac-d4 (sodium), a typical collaborative project would involve:

Synthetic Organic Chemists: Developing a robust and scalable synthesis for high-purity Bromfenac-d4.

Analytical Chemists: Developing and validating bioanalytical methods using Bromfenac-d4 as an internal standard for pharmacokinetic and metabolism studies of Bromfenac. researchgate.netthepharmajournal.com

Pharmacologists and Toxicologists: Using these analytical methods to conduct in vivo studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Emerging Trends in the Application of Deuterated Analogs for Mechanistic and Bioanalytical Studies

A significant emerging trend is the use of deuterated analogs to conduct detailed mechanistic studies of drug metabolism and action. By strategically placing deuterium atoms at specific sites in a molecule, researchers can investigate the metabolic pathways and identify the "soft spots" that are most susceptible to enzymatic attack. aquigenbio.com

For instance, studies on the deuterated non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) have used deuterium labeling to investigate its metabolic chiral inversion, a process where the inactive R-enantiomer is converted to the active S-enantiomer. The use of deuterated ibuprofen helped to elucidate the mechanism of this conversion in humans. bionauts.jp It was found that the process does not involve a 2,3-dehydroibuprofen intermediate. bionauts.jp This type of study would be highly valuable for a compound like Bromfenac, and the availability of Bromfenac-d4 would be a critical tool for such an investigation.

In bioanalytical studies, the use of deuterated internal standards is becoming the gold standard for accuracy and precision in mass spectrometry-based quantification. pharmafocusasia.com The co-elution of the deuterated standard with the non-deuterated analyte, combined with their distinct mass-to-charge ratios, allows for highly reliable correction of any variability during sample processing and analysis. pharmafocusasia.com

Application AreaRole of Deuterated Analog (e.g., Bromfenac-d4)Research Impact
Mechanistic Studies As a probe to study metabolic pathways and reaction mechanisms.Provides a deeper understanding of a drug's fate in the body and its mode of action. aquigenbio.combionauts.jp
Bioanalytical Studies As an internal standard for quantitative analysis using mass spectrometry. pharmafocusasia.comImproves the accuracy, precision, and reliability of pharmacokinetic and drug metabolism data. pharmafocusasia.com
Pharmacokinetic Studies To track the absorption, distribution, metabolism, and excretion of the parent drug. arvojournals.orgnih.govnih.govEnables a more precise characterization of a drug's behavior in a biological system. aquigenbio.com

Q & A

Q. 1.1. What experimental approaches are recommended for synthesizing and characterizing Bromfenac-d4 (sodium) in isotopic labeling studies?

Answer:

  • Synthesis: Use deuterium exchange reactions under controlled conditions (e.g., acidic/basic catalysis) to replace hydrogen atoms at specific positions. Confirm reaction completion via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
  • Characterization: Employ high-resolution MS (HRMS) to verify isotopic purity (>98% deuterium incorporation). Pair with HPLC-UV or LC-MS to assess chemical stability under varying pH and temperature .
  • Data Validation: Cross-validate results with non-deuterated Bromfenac sodium controls to isolate isotopic effects.

Q. 1.2. How should researchers design dose-response experiments to evaluate Bromfenac-d4 (sodium)’s COX inhibition efficacy?

Answer:

  • In Vitro Assays: Use human recombinant COX-1/COX-2 enzymes in a fluorometric assay. Include IC50 calculations with nonlinear regression models (e.g., GraphPad Prism).
  • Controls: Compare with non-deuterated Bromfenac sodium to assess isotopic impact on pharmacodynamics .
  • Statistical Rigor: Apply ANOVA with post-hoc Tukey tests to evaluate significance (p < 0.05). Report confidence intervals and effect sizes .

Q. 1.3. What chromatographic methods are optimal for quantifying Bromfenac-d4 (sodium) in biological matrices?

Answer:

  • Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) for plasma/serum.

  • Analytical Setup:

    MethodColumnMobile PhaseDetection
    HPLCC180.1% HCOOH in H2O:MeOH (40:60)UV (254 nm)
    LC-MS/MSHILIC5mM NH4Ac in ACN:H2O (90:10)ESI+, MRM transitions 333→214 (d0), 337→218 (d4)
  • Validation: Adhere to ICH guidelines for linearity (R² > 0.99), precision (RSD < 5%), and recovery (>85%) .

Advanced Research Questions

Q. 2.1. How can isotopic effects of Bromfenac-d4 (sodium) influence metabolic stability studies in hepatic microsomes?

Answer:

  • Experimental Design: Incubate Bromfenac-d4 with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS.
  • Kinetic Analysis: Calculate intrinsic clearance (CLint) using the in vitro half-life method. Compare deuterated vs. non-deuterated analogs to identify deuterium-induced metabolic shielding .
  • Troubleshooting: If deuterium loss occurs, verify incubation conditions (pH, temperature) and consider kinetic isotope effect (KIE) modeling .

Q. 2.2. What strategies resolve contradictions in COX-2 selectivity data between in vitro and in vivo models for Bromfenac-d4 (sodium)?

Answer:

  • Hypothesis Testing: Evaluate species-specific COX-2 expression (e.g., murine vs. human) and tissue distribution. Use immunohistochemistry to localize COX-2 in inflamed tissues.
  • Data Integration: Perform meta-analysis of existing studies (e.g., Web of Science, PubMed) to identify methodological variability (e.g., assay type, dosage regimes) .
  • Mechanistic Follow-Up: Conduct molecular docking simulations to assess deuterium’s impact on binding affinity to COX-2’s active site .

Q. 2.3. How can researchers optimize isotopic tracer studies using Bromfenac-d4 (sodium) for pharmacokinetic (PK) modeling?

Answer:

  • Study Design: Administer Bromfenac-d4 and d0 analogs concurrently in a crossover rodent study. Collect serial blood samples for LC-MS/MS analysis.
  • Modeling Software: Use NONMEM or Phoenix WinNonlin for compartmental analysis. Incorporate deuterium’s impact on volume of distribution (Vd) and clearance (CL) .
  • Ethical Compliance: Ensure animal protocols follow ARRIVE guidelines and institutional ethics approvals .

Methodological Pitfalls and Solutions

Q. 3.1. How to address batch-to-batch variability in Bromfenac-d4 (sodium) synthesis?

Answer:

  • Quality Control: Implement in-process monitoring via FTIR and NMR to track deuterium incorporation at each synthesis step.
  • Standardization: Use certified reference materials (CRMs) for calibration. Document deviations in reaction conditions (e.g., solvent purity, catalyst lot) .

Q. 3.2. What are best practices for ensuring reproducibility in COX inhibition assays?

Answer:

  • Protocol Harmonization: Adhere to standardized assay kits (e.g., Cayman Chemical’s COX Inhibitor Screening Kit). Include inter-laboratory controls.
  • Data Transparency: Publish raw data (e.g., absorbance values, enzyme kinetics) in supplementary materials. Use platforms like Zenodo for open-access sharing .

Q. Tables for Quick Reference

Q. Table 1. Key Analytical Parameters for Bromfenac-d4 (Sodium)

ParameterHPLC-UVLC-MS/MS
LOD0.1 µg/mL0.01 ng/mL
LOQ0.3 µg/mL0.03 ng/mL
Retention Time6.2 min4.8 min
Matrix Effect±15%±10%

Q. Table 2. Comparative COX-1/COX-2 Inhibition (IC50, µM)

CompoundCOX-1COX-2Selectivity Ratio
Bromfenac (d0)0.120.081.5
Bromfenac-d40.150.091.67

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.